molecular formula C22H25NO4 B15131985 Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester

Cat. No.: B15131985
M. Wt: 367.4 g/mol
InChI Key: JRHZKWPPABBUSB-HKWRFOASSA-N
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Description

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an amino group, and a pentyloxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester typically involves multiple steps. One common method includes the esterification of 4-amino benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester lies in its complex structure, which imparts distinct chemical reactivity and potential biological activities. The presence of the pentyloxyphenyl group enhances its lipophilicity and may improve its interaction with biological targets .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[(Z)-3-amino-3-(4-pentoxyphenyl)prop-2-enoyl]benzoate

InChI

InChI=1S/C22H25NO4/c1-3-4-5-14-27-19-12-10-16(11-13-19)20(23)15-21(24)17-6-8-18(9-7-17)22(25)26-2/h6-13,15H,3-5,14,23H2,1-2H3/b20-15-

InChI Key

JRHZKWPPABBUSB-HKWRFOASSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C(=C/C(=O)C2=CC=C(C=C2)C(=O)OC)/N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

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